molecular formula C20H21NO3 B5581041 N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide CAS No. 438465-55-5

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

Cat. No.: B5581041
CAS No.: 438465-55-5
M. Wt: 323.4 g/mol
InChI Key: ZVUBONDBUDOMMX-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core substituted with a naphthalen-2-yloxy methyl group at the 5-position and a 2-methylpropyl (isobutyl) amide moiety.

Properties

IUPAC Name

N-(2-methylpropyl)-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14(2)12-21-20(22)19-10-9-18(24-19)13-23-17-8-7-15-5-3-4-6-16(15)11-17/h3-11,14H,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUBONDBUDOMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(O1)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162364
Record name N-(2-Methylpropyl)-5-[(2-naphthalenyloxy)methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438465-55-5
Record name N-(2-Methylpropyl)-5-[(2-naphthalenyloxy)methyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438465-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methylpropyl)-5-[(2-naphthalenyloxy)methyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via an etherification reaction, where a naphthol derivative reacts with a suitable alkylating agent.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an amine, such as 2-methylpropylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

Furan-2-carboxamide Derivatives :
The compound shares its core with 5-nitro-furan-2-carboxamides (e.g., 5-nitro-N-phenylfuran-2-carboxamide [2A] and 5-nitro-N-(thiazol-2-yl)furan-2-carboxamide [2J]) from . Key differences include:

  • Substituents : The target lacks the nitro group at the 5-position, which in compounds enhances diuretic activity by modulating urea transport .
  • Amide Group : The isobutyl amide in the target contrasts with aryl/heteroaryl amides in (e.g., phenyl, thiophene), which influence solubility and binding affinity.

Naphtho[2,1-b]furan Derivatives: Compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate (3) from share fused aromatic systems but differ in functional groups (e.g., nitro, acetylated amines). These modifications correlate with antibacterial activity, suggesting that the naphthalene moiety in the target may similarly enhance interactions with bacterial targets .

Functional Group Analysis

Compound Core Structure Key Substituents Bioactivity Melting Point
Target Compound Furan-2-carboxamide 5-(naphthalen-2-yloxymethyl), N-isobutyl Not specified Not reported
5-Nitro-N-phenylfuran-2-carboxamide (2A) Furan-2-carboxamide 5-nitro, N-phenyl Diuretic (urea transport) 178–180°C
N-(Thiazol-2-yl) analog (2J) Furan-2-carboxamide 5-nitro, N-thiazol-2-yl Diuretic 265–268°C
AB-FUBINACA () Indazole-3-carboxamide N-isobutyl, 4-fluorobenzyl Controlled substance (CB1 agonist) Not reported

Key Observations :

  • Nitro Group Impact : highlights that 5-nitro substitution enhances diuretic efficacy, which the target lacks. This may limit its utility in urea transport modulation .
  • Amide Group Role: The isobutyl amide in the target and AB-FUBINACA () suggests shared synthetic strategies, though the indazole core in AB-FUBINACA confers cannabinoid receptor affinity, unlike the furan-based target .
  • Naphthalene vs.

Physicochemical Properties :

  • Melting points for analogs range from 178°C to >300°C, influenced by nitro groups and heterocyclic amides. The target’s lack of nitro and presence of a flexible isobutyl group may lower its melting point .

Research Implications and Gaps

  • Structural Optimization : Introducing a nitro group or varying the amide substituent (e.g., heteroaryl) could enhance activity, as seen in and .
  • Regulatory Status : Unlike AB-FUBINACA (), the target lacks psychoactive structural motifs, reducing regulatory concerns .

Biological Activity

N-(2-methylpropyl)-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound integrates a furan ring with a naphthalene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Naphthalene Group : A fused two-ring system that enhances the compound's hydrophobic characteristics.
  • Carboxamide Group : Contributes to the compound's solubility and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of naphthalene and furan possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds with similar structures have been identified as inhibitors of specific enzymes involved in metabolic processes, such as proteases and kinases. The presence of the naphthalene moiety may enhance binding affinity to these enzymes due to π-π stacking interactions.

Case Studies

  • Antibacterial Activity : A study conducted on naphthalene derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, suggesting a promising alternative for antibiotic-resistant strains.
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of furan-based compounds in animal models of inflammation. These compounds reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Research has also explored the cytotoxic effects of similar compounds on various cancer cell lines. For example, derivatives exhibited selective toxicity towards breast cancer cells while sparing normal cells, suggesting a targeted approach for cancer therapy.

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AntimicrobialInhibitory against E. coli
Enzyme InhibitionInhibits proteases
Anti-inflammatoryReduces cytokines
CytotoxicitySelective against cancer cells

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.
  • Cell Membrane Disruption : Similar compounds have been observed to disrupt microbial membranes, leading to cell death.
  • Signal Transduction Modulation : It may influence pathways involved in inflammation and apoptosis, providing therapeutic benefits in various diseases.

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